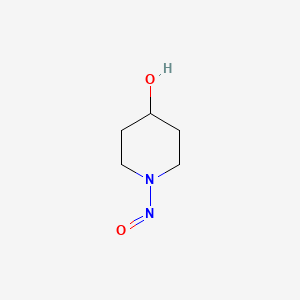

Nitrosopiperidinol

Description

Properties

IUPAC Name |

1-nitrosopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5-1-3-7(6-9)4-2-5/h5,8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRQZSOHVPOGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204110 |

Source

|

| Record name | 1-Nitroso-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000225 [mmHg] |

Source

|

| Record name | N-Nitroso-4-hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-93-9 |

Source

|

| Record name | 1-Nitroso-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSOPIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18ZR821Q00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nitrosopiperidinol: Chemical Structure, Properties, and Analytical Considerations

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating a deeper understanding of these potentially carcinogenic compounds. Among the various nitrosamine drug substance-related impurities (NDSRIs), hydroxylated congeners such as Nitrosopiperidinol have garnered attention due to their potential formation from active pharmaceutical ingredients (APIs) containing a piperidine ring. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, toxicology, and analytical methodologies for the detection and quantification of Nitrosopiperidinol isomers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, risk assessment, and control of nitrosamine impurities.

Chemical Structure and Isomers of Nitrosopiperidinol

Nitrosopiperidinol exists as two primary positional isomers, N-nitroso-3-piperidinol and N-nitroso-4-piperidinol, distinguished by the position of the hydroxyl group on the piperidine ring. The core structure consists of a piperidine ring with a nitroso group attached to the nitrogen atom.

-

N-nitroso-3-piperidinol: In this isomer, the hydroxyl group is located at the third position of the piperidine ring.

-

N-nitroso-4-piperidinol: Here, the hydroxyl group is situated at the fourth position of the piperidine ring.

The presence of the hydroxyl group introduces a chiral center in N-nitroso-3-piperidinol, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. N-nitroso-4-piperidinol, however, is achiral.

Below is a Graphviz diagram illustrating the chemical structures of these isomers.

Caption: Chemical structures of N-nitroso-3-piperidinol and N-nitroso-4-piperidinol.

Physicochemical Properties

The physicochemical properties of Nitrosopiperidinol isomers are crucial for developing analytical methods and understanding their behavior in various matrices. The hydroxyl group significantly influences properties such as polarity and solubility compared to the non-hydroxylated parent compound, N-nitrosopiperidine.

| Property | N-nitroso-3-piperidinol | N-nitroso-4-piperidinol | N-nitrosopiperidine (for comparison) | Reference(s) |

| CAS Number | 55556-85-9 | 55556-93-9 | 100-75-4 | [1][2][3] |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ | C₅H₁₀N₂O | [1][2][3] |

| Molecular Weight | 130.15 g/mol | 130.15 g/mol | 114.15 g/mol | [1][2][3] |

| Appearance | Not specified; likely a yellow oil or solid | Not specified; likely a yellow oil or solid | Light yellow oil or liquid | [3] |

| XLogP3 | -0.5 | -0.9 | 0.4 | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | 1 | 0 | [1][2][3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | 2 | [1][2][3] |

| Vapor Pressure | 0.000225 mmHg | 0.000225 mmHg | Not specified | [1][2] |

| Solubility | Not specified, but expected to be more water-soluble than N-nitrosopiperidine | Freely soluble (277 g/L) (25 ºC), Calculated | Water solubility of 76.48 g/L at 24°C | [4][5] |

Synthesis and Formation Mechanisms

The formation of Nitrosopiperidinol in pharmaceutical products is a critical concern. It typically arises from the nitrosation of a piperidinol-containing API or a related impurity. The general mechanism involves the reaction of a secondary amine (the piperidinol moiety) with a nitrosating agent.

Common nitrosating agents include nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions. Other sources of nitrosating agents can include nitrogen oxides (NOx) present in the environment or as excipient impurities.

The synthesis of Nitrosopiperidinol for use as an analytical standard can be achieved through the controlled nitrosation of the corresponding 3- or 4-hydroxypiperidine precursor.

Below is a diagram illustrating the general formation pathway of Nitrosopiperidinol.

Caption: General formation pathway of Nitrosopiperidinol.

Analytical Methodologies

The detection and quantification of Nitrosopiperidinol at trace levels require highly sensitive and specific analytical methods. Due to the polar nature of the hydroxyl group, liquid chromatography-mass spectrometry (LC-MS) is often the preferred technique. Gas chromatography-mass spectrometry (GC-MS) may also be applicable, potentially requiring derivatization to improve volatility and thermal stability.

Sample Preparation

A critical step in the analysis of Nitrosopiperidinol is the sample preparation, which aims to extract the analyte from the drug product matrix and minimize interferences.

Experimental Protocol: Solid Phase Extraction (SPE)

-

Sample Dissolution: Accurately weigh a portion of the ground drug product and dissolve it in a suitable solvent (e.g., methanol/water mixture). The choice of solvent should be optimized based on the solubility of the API and the Nitrosopiperidinol.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by water through it.

-

Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities and the API if it is highly polar.

-

Elution: Elute the Nitrosopiperidinol from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), provides the necessary sensitivity and selectivity for the analysis of Nitrosopiperidinol.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the Nitrosopiperidinol isomers from other components.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent ion and product ions of N-nitroso-3-piperidinol and N-nitroso-4-piperidinol. At least two transitions should be monitored for confirmation.

Below is a diagram of the analytical workflow.

Caption: Analytical workflow for Nitrosopiperidinol determination.

Toxicology and Carcinogenicity

Nitrosamines as a class are considered potent mutagens and probable human carcinogens.[6] The carcinogenicity of the parent compound, N-nitrosopiperidine, is well-established, inducing tumors in various organs in animal studies, including the esophagus, liver, and nasal cavity.[7][8]

The introduction of a hydroxyl group can modulate the carcinogenic potential of nitrosamines. Studies on hydroxylated acyclic nitrosamines have shown that the position of the hydroxyl group can significantly impact the carcinogenic potency and target organ specificity.[9] For instance, some hydroxylated nitrosamines have shown potent carcinogenicity, while others are weaker carcinogens compared to their non-hydroxylated counterparts.[9]

The metabolic activation of nitrosamines, which is a key step in their carcinogenic mechanism, often involves α-hydroxylation.[10] The presence of a hydroxyl group on the piperidine ring of Nitrosopiperidinol could influence its metabolic fate and, consequently, its carcinogenic potential. Therefore, a thorough toxicological assessment of Nitrosopiperidinol isomers is crucial for accurate risk assessment. The Carcinogenic Potency Categorization Approach (CPCA) is a framework that can be used to estimate the carcinogenic potency of nitrosamines based on their structural features.[11]

Regulatory Landscape and Risk Mitigation

Regulatory agencies worldwide have established strict limits for nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) limits are typically in the nanogram-per-day range. Manufacturers are required to conduct risk assessments to identify potential sources of nitrosamine impurities and, if a risk is identified, perform confirmatory testing.

Risk mitigation strategies for Nitrosopiperidinol include:

-

API Synthesis Control: Modifying the API synthesis process to avoid conditions that favor nitrosation.

-

Excipient Selection: Screening excipients for nitrite and nitrate content.

-

Formulation Development: Optimizing the formulation pH and manufacturing process to minimize the formation of nitrosamines.

-

Packaging and Storage: Using appropriate packaging and storage conditions to prevent the ingress of nitrogen oxides and degradation that could lead to nitrosamine formation.

Conclusion

Nitrosopiperidinol represents a class of nitrosamine impurities that require careful consideration in the development and manufacturing of pharmaceutical products containing a piperidine moiety. A thorough understanding of its chemical structure, properties, formation mechanisms, and toxicological profile is essential for effective risk assessment and control. The implementation of sensitive and validated analytical methods, such as LC-MS/MS, is critical for ensuring that drug products meet the stringent regulatory requirements for nitrosamine impurities and to safeguard patient safety.

References

-

PubChem. N-Nitrosopiperidine. National Center for Biotechnology Information. [Link]

-

Lijinsky, W., & Reuber, M. D. (1984). Carcinogenesis in rats by some hydroxylated acyclic nitrosamines. Cancer Letters, 22(1), 81-87. [Link]

-

Carcinogenic Potency Database. N-nitrosopiperidine. [Link]

-

SIELC Technologies. Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. [Link]

-

Preussmann, R., & Stewart, B. W. (1984). N-nitroso carcinogens. In Chemical Carcinogens (pp. 643-828). American Chemical Society. [Link]

-

Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats. Journal of the National Cancer Institute, 57(6), 1315-1317. [Link]

-

PubChem. 1-Nitroso-3-piperidinol. National Center for Biotechnology Information. [Link]

-

McCoy, G. D., Hecht, S. S., & Furuya, K. (1986). The effect of dietary alpha-tocopherol on the metabolic activation of N-nitrosopiperidine and N-nitrosopyrrolidine in rats. Cancer Letters, 33(2), 151-159. [Link]

-

PubChem. 1-Nitroso-4-piperidinol. National Center for Biotechnology Information. [Link]

-

SynThink Research Chemicals. 55556-93-9 N-Nitroso-4-Piperidinol. [Link]

-

ChemWhat. N-Nitroso-4-Piperidinol CAS#: 55556-93-9. [Link]

-

Kruhlak, N. L., et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology, 149, 105596. [Link]

-

Restek. N-Nitrosopiperidine. [Link]

-

Snodin, D. J. (2019). Nitrosamines in pharmaceuticals: toxicity, risk analysis, chemistry, and test methods. Journal of Pharmaceutical Sciences, 108(12), 3845-3858. [Link]

-

Lin, S. B., et al. (2003). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: application to a study of the effects of garlic consumption on nitrosation. Food and Chemical Toxicology, 41(9), 1235-1242. [Link]

-

ToxNavigation. Understanding Nitrosamine Limits: A Key Paper on the CPCA, Highlighted at SOT and Soon Part of Our ICH M7 Training. [Link]

- Google Patents.

-

Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

-

Valerio, L. G., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(3), 361-385. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Agilent. Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

-

SynZeal. N-Nitroso-3-Aminopiperidine. [Link]

-

S. Food and Drug Administration. (2023). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]

-

Aparna, K., et al. (2024). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

-

SynZeal. N-Nitrosopiperidine | 100-75-4. [Link]

-

Docuchem. HPLC-MS ANALAYSIS OF 15 NITROSAMINES. [Link]

-

Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1296-1302. [Link]

-

Ohshima, H., et al. (1982). HPLC analysis of N-nitrosamino acids and N-nitrosodipeptides N-terminal in proline. IARC scientific publications, (41), 161-172. [Link]

-

Raved, T., et al. (1978). Chemistry of N-nitroso compounds. 1. Synthesis and stereodynamics of N-nitrosopiperidines and N-nitrosopiperidin-4-ones. The Journal of Organic Chemistry, 43(13), 2535-2542. [Link]

-

Pistos, C., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 27(19), 6598. [Link]

-

ResearchGate. Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. [Link]

- Google Patents.

Sources

- 1. 1-Nitroso-3-piperidinol | C5H10N2O2 | CID 41466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nitroso-4-piperidinol | C5H10N2O2 | CID 41471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 55556-93-9, N-Nitroso-4-piperidinol - chemBlink [chemblink.com]

- 5. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 8. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenesis in rats by some hydroxylated acyclic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-Nitrosopiperidinol

Abstract: This guide provides an in-depth exploration of the synthetic pathways leading to N-Nitrosopiperidinol, a compound of significant interest in the context of pharmaceutical impurity analysis. As N-nitrosamines are classified as probable human carcinogens, understanding their formation is critical for researchers, quality control scientists, and drug development professionals. This document details the foundational principles of N-nitrosation, presents a primary, field-proven synthesis protocol via direct nitrosation of 4-piperidinol, and discusses the critical process parameters that govern reaction efficiency and product purity. Furthermore, it covers essential analytical characterization techniques and outlines the stringent safety protocols required when handling these potent compounds. The methodologies described are grounded in established chemical principles to ensure both technical accuracy and practical applicability.

Foundational Principles of N-Nitrosation of Secondary Amines

The synthesis of N-nitrosamines, including N-Nitrosopiperidinol, is fundamentally governed by the reaction between a secondary amine and a nitrosating agent.[1] The most common and direct pathway involves the electrophilic attack of a nitrosonium ion (NO⁺) on the nucleophilic nitrogen of the amine.[2]

Mechanism of Nitrosonium Ion Formation: The active nitrosating species, the nitrosonium ion, is typically generated in situ from a stable precursor, most commonly sodium nitrite (NaNO₂), under acidic conditions.[3] The process unfolds as follows:

-

Protonation of Nitrite: In the presence of a strong acid, such as hydrochloric acid (HCl), the nitrite ion is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid is then further protonated and subsequently loses a molecule of water to yield the highly electrophilic nitrosonium ion (NO⁺).[2][3]

This reaction sequence is highly dependent on pH. Acidic conditions are required to generate the nitrosonium ion; however, under nearly neutral to basic conditions (pH > 6), the nitrosation of piperidine derivatives is significantly inhibited or prevented altogether.[4]

Caption: Step-by-step workflow for the synthesis of N-Nitrosopiperidinol.

Alternative Synthesis Strategies

While direct nitrosation with nitrite and acid is standard, other nitrosating agents can be employed, particularly in research settings or for substrates that are sensitive to strongly acidic conditions.

-

Gaseous Nitrogen Oxides: Reagents such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are potent nitrosating agents that can react with amines in organic solvents, often providing quantitative yields in minutes. [5]These methods are very rapid but require specialized equipment for handling toxic gases.

-

Specialized Reagents: Stable and soluble sources of the nitrosonium ion, such as the [NO⁺·Crown·H(NO₃)₂⁻] complex, can be used for efficient nitrosation under mild, homogeneous conditions in organic solvents like dichloromethane. [6]

Characterization and Quality Control

Confirmation of the synthesized N-Nitrosopiperidinol structure and assessment of its purity are essential. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations & Purpose |

| ¹H and ¹³C NMR | Provides definitive structural confirmation by showing characteristic chemical shifts and coupling patterns for the protons and carbons of the nitrosopiperidinol ring. [7] |

| FT-IR Spectroscopy | Confirms the presence of key functional groups. Expect to see a strong N-N=O stretching band (approx. 1430-1480 cm⁻¹) and a broad O-H stretch from the alcohol group. |

| Mass Spectrometry (LC-MS/GC-MS) | Determines the molecular weight of the compound, confirming its identity. These techniques are also crucial for detecting and quantifying the product at trace levels. [8][9] |

| Melting Point | A sharp melting point indicates high purity of the final crystalline product. [7] |

| Thin-Layer Chromatography (TLC) | Used to monitor the reaction progress and assess the purity of the final product by observing a single spot. [10] |

Critical Safety Considerations

Warning: N-nitroso compounds are classified as probable human carcinogens and must be handled with extreme caution.

-

Engineering Controls: All synthesis and handling operations must be conducted inside a certified chemical fume hood to prevent inhalation of volatile compounds or fine powders.

-

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

Waste Disposal: All waste materials, including residual reagents, solvents, and contaminated labware, must be collected and disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

References

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

-

Synthesis Characterization Antioxidant Activity and Molecular Docking of N-Nitroso-2,6- Diphenylpiperidin-4-One Semicarbazone. Pharmacophore. [Link]

-

Pharmacophore SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Pharmacophore. [Link]

-

N-Nitroso-4-Piperidinol CAS#: 55556-93-9. ChemWhat. [Link]

-

synthesis and chemistry of n-nitrosoenamines. UNL Digital Commons. [Link]

-

Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products. Nitrosamines Exchange. [Link]

-

The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Nitrosation and nitrosylation. Wikipedia. [Link]

-

Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. ResearchGate. [Link]

-

The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. RSC Publishing. [Link]

-

Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

-

Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. N-Nitroso-4-Piperidinol | CAS No- 55556-93-9 | NA [chemicea.com]

- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-Nitrosopiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction: Deconstructing a Potent Carcinogen

N-Nitrosopiperidine (NPIP), a cyclic nitrosamine found in tobacco smoke, certain foods, and industrial environments, is a potent carcinogen, particularly recognized for inducing esophageal and nasal tumors in animal models.[1][2][3][4] Its carcinogenicity is not inherent to the parent molecule but is unlocked through a series of metabolic and molecular events. Understanding the in vitro mechanism of action is paramount for toxicological risk assessment, the development of screening assays for related N-nitrosamine impurities in pharmaceuticals, and the elucidation of fundamental cancer biology.[5][6][7]

This guide provides a detailed examination of the in vitro cascade initiated by NPIP, designed for researchers, toxicologists, and drug development professionals. We will dissect the critical bioactivation steps, the subsequent genotoxic insult through DNA adduction, and the ultimate cellular responses, including the induction of programmed cell death. The narrative emphasizes the causality behind experimental choices and provides robust, validated protocols for laboratory investigation. The term "Nitrosopiperidinol," as suggested by the topic, refers to the hydroxylated, metabolically activated intermediate of NPIP, which is the central player in its mechanism of action.

Part 1: Metabolic Bioactivation: The Key That Unlocks Toxicity

The carcinogenic potential of NPIP is entirely dependent on its metabolic activation by cytochrome P450 (CYP) enzymes.[3] The primary and rate-limiting step is the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group.[1][2][8] This reaction converts the relatively stable NPIP into a highly unstable α-hydroxynitrosamine intermediate.

The Central Role of Cytochrome P450 Enzymes

In vitro studies using liver, esophageal, and nasal microsomes, as well as recombinant human CYP enzymes, have identified the CYP2A subfamily as the principal catalysts for NPIP bioactivation.[1][2][4][9] Specifically, enzymes like CYP2A3 (in rats) and its human ortholog CYP2A6 are highly efficient at catalyzing NPIP α-hydroxylation.[1][4][9] This enzymatic preference helps explain the tissue-specific carcinogenicity observed in vivo, as tissues with higher relevant CYP2A activity are more susceptible.[1][3]

The α-hydroxylation of NPIP results in the formation of 2-hydroxytetrahydro-2H-pyran (2-OH-THP).[1] This intermediate is unstable and spontaneously decomposes to form a reactive diazonium ion, which is the ultimate electrophilic species responsible for DNA damage.

Caption: Metabolic activation pathway of N-Nitrosopiperidine (NPIP).

Quantitative Analysis of Metabolic Activation

Kinetic studies are essential for comparing the efficiency of different CYP enzymes in activating NPIP. The Michaelis-Menten parameters, KM (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide a quantitative measure of this process. A lower KM and higher catalytic efficiency (Vmax/KM or kcat/KM) indicate a more efficient enzyme.

| Enzyme | Substrate | KM (µM) | Catalytic Efficiency (kcat/KM or Vmax/KM) | Source |

| Rat P450 2A3 | NPIP | 61.6 ± 20.5 | High (Efficient Catalyst) | [1][3] |

| Rat P450 2A3 | NPYR | 1198 ± 308 | Low (Poor Catalyst) | [1][3] |

| Human P450 2A6 | NPIP | Significantly lower than for NPYR | Higher than for NPYR | [2] |

| Human P450 2A13 | NPIP | Significantly lower than for NPYR | Higher than for NPYR | [2] |

NPYR (N-Nitrosopyrrolidine) is a structural analog used for comparison.

Part 2: Molecular Interactions: The Genotoxic Insult

The electrophilic diazonium ion generated from NPIP's metabolic activation is highly reactive and readily attacks nucleophilic sites on cellular macromolecules, most critically, on DNA.[5][10] This covalent binding of the carcinogen to DNA forms DNA adducts, which are the primary lesions initiating the mutagenic and carcinogenic process.

If not repaired, these adducts can cause miscoding during DNA replication, leading to permanent mutations in critical genes, such as tumor suppressors and oncogenes. The formation of N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) has been identified as a major adduct in esophageal cancer patients from high-risk regions, providing a direct link between NPIP exposure and the molecular etiology of the disease.[11]

Caption: Formation of DNA adducts by the reactive metabolite of NPIP.

Part 3: Cellular Consequences: Apoptosis and Oxidative Stress

Upon metabolic activation and subsequent DNA damage, cells initiate a complex set of responses. In vitro studies using various human cell lines have demonstrated that NPIP is a potent inducer of apoptosis (programmed cell death).[12][13] This represents a critical defense mechanism to eliminate genetically damaged cells that could otherwise progress to a cancerous state.

Induction of Caspase-Mediated Apoptosis

NPIP treatment triggers apoptosis in a dose- and time-dependent manner in cell lines such as human promyelocytic leukemia (HL-60) and human hepatoma (HepG2).[12][13] The apoptotic cascade involves the activation of caspases, which are cysteine proteases that execute the cell death program. Evidence suggests that NPIP can activate both the extrinsic pathway (mediated by caspase-8) and the intrinsic, or mitochondrial, pathway (mediated by caspase-9).[12]

Key hallmarks of NPIP-induced apoptosis that can be measured in vitro include:

-

Chromatin Condensation: Morphological changes in the nucleus.[13]

-

Poly(ADP-ribose) Polymerase (PARP) Cleavage: A key substrate of executioner caspases (like caspase-3).[13]

-

Caspase Activity: Direct measurement of the enzymatic activity of specific caspases.

The Role of Reactive Oxygen Species (ROS)

In addition to direct DNA adduction, NPIP treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS).[12][13] ROS can independently cause damage to DNA, proteins, and lipids, contributing to cellular stress. However, studies using the antioxidant N-acetylcysteine (NAC) have shown that while NAC can block NPIP-induced ROS production, it does not prevent NPIP-induced apoptosis.[12][13] This suggests that while ROS are generated, the primary pathway leading to apoptosis is mediated by the genotoxic stress from metabolic activation and DNA adduction, rather than being dependent on oxidative stress.

Caption: Simplified signaling of NPIP-induced apoptosis.

Part 4: In Vitro Methodologies: A Practical Guide

Robust and reproducible in vitro assays are the cornerstone of mechanistic toxicology. The following protocols provide a framework for investigating the key events in NPIP's mechanism of action.

Protocol 1: NPIP Metabolism by Liver Microsomes

This protocol quantifies the rate of NPIP α-hydroxylation, the key bioactivation step.

-

Objective: To measure the formation of 2-hydroxytetrahydro-2H-pyran (2-OH-THP) from NPIP using rat or human liver microsomes.

-

Principle: Microsomes containing CYP enzymes are incubated with NPIP and an NADPH-generating system. The reaction is stopped, and the product (2-OH-THP) is quantified by HPLC.[1][3]

-

Materials:

-

Pooled human or rat liver microsomes

-

N-Nitrosopiperidine (NPIP)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Methanol (for quenching)

-

HPLC system with UV or radioflow detector (if using radiolabeled NPIP)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, microsomes (e.g., 0.5 mg/mL), and the NADPH-generating system. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NPIP to achieve the desired final concentration (e.g., for kinetic studies, use a range from 1 to 1500 µM).[3]

-

Incubate at 37°C with shaking for a predetermined time (e.g., 20 minutes; ensure linearity).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the 2-OH-THP peak, using a standard curve for calibration.

-

-

Self-Validation:

-

Negative Controls: Run parallel incubations without the NADPH-generating system or without microsomes. No product formation should be observed.

-

Positive Control: Use a known substrate for CYP2A6 (e.g., coumarin) to confirm microsomal activity.

-

Linearity: Confirm that product formation is linear with respect to time and protein concentration.

-

Caption: Workflow for in vitro NPIP metabolism assay.

Protocol 2: Genotoxicity Assessment using the Comet Assay

This assay measures DNA strand breaks, a direct consequence of DNA adduct formation and subsequent repair processes.

-

Objective: To detect NPIP-induced DNA damage in a metabolically competent cell line like HepaRG.[5][14]

-

Principle: Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

-

Materials:

-

HepaRG cells (differentiated)

-

NPIP

-

Low melting point agarose

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH > 13)

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with analysis software

-

-

Procedure:

-

Seed HepaRG cells and allow them to differentiate.

-

Treat cells with various concentrations of NPIP (and a vehicle control) for a defined period (e.g., 24 hours).[5]

-

Harvest cells and mix with molten low melting point agarose.

-

Pipette the cell suspension onto a coated microscope slide and allow it to solidify.

-

Immerse slides in cold lysis solution for at least 1 hour to remove membranes and proteins.

-

Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply a voltage to induce migration of damaged DNA.

-

Neutralize, stain the DNA, and visualize using a fluorescence microscope.

-

Quantify DNA damage (% Tail DNA) using image analysis software.

-

-

Self-Validation:

-

Positive Control: Include a known direct-acting genotoxin (e.g., hydrogen peroxide) to validate the assay procedure.

-

Viability: Concurrently measure cell viability (e.g., via ATP assay). Significant cytotoxicity can confound Comet results; analysis should be performed on viable cells.[14]

-

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following NPIP treatment.

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

-

Materials:

-

HL-60 or HepG2 cells

-

NPIP

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with NPIP (e.g., 10-45 mM for HepG2, 2-10 mM for HL-60) for a specified time (e.g., 18-24 hours).[12][13]

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

-

Self-Validation:

-

Controls: Include untreated (negative) and vehicle-treated controls. A positive control for apoptosis (e.g., staurosporine) should also be run.

-

Compensation: Ensure proper fluorescence compensation is set between the FITC and PI channels to correct for spectral overlap.

-

Conclusion

The in vitro mechanism of action of N-Nitrosopiperidine is a multi-stage process initiated by obligatory, CYP2A-mediated metabolic activation. This bioactivation generates a potent electrophile that damages DNA, forming mutagenic adducts. The resulting genotoxic stress triggers cellular defense pathways, culminating in the activation of the caspase cascade and apoptotic cell death. While ROS are produced, apoptosis appears to be primarily a direct consequence of the genotoxic insult. The experimental frameworks provided here offer robust, validated systems for probing these mechanisms, crucial for regulatory toxicology, pharmaceutical safety, and advancing our understanding of chemical carcinogenesis.

References

- Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed.

- Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. PubMed.

- Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine.

- N-Nitrosopiperidine | C5H10N2O. PubChem.

- Comparative metabolism of N- nitrosopiperidine and N- nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Oxford Academic.

- Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed.

- Induction of apoptosis and reactive oxygen species production by N-nitrosopiperidine and N-nitrosodibutylamine in human leukemia cells. PubMed.

- Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by r

- Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. PubMed.

- Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Rel

- Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. NIH.

- Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitig

- Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA.

- DNA adducts by N-nitroso compounds. NIH.

- A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.

- DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China.

Sources

- 1. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ajpaonline.com [ajpaonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis and reactive oxygen species production by N-nitrosopiperidine and N-nitrosodibutylamine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of N-Nitrosopiperidin-3-ol

This technical guide provides a comprehensive overview of N-nitrosopiperidin-3-ol, a critical reference standard in the analysis of nitrosamine impurities. The document is intended for researchers, scientists, and drug development professionals engaged in the identification and quantification of potentially genotoxic impurities in pharmaceutical products and other matrices.

Introduction: The Emergence of a Critical Analytical Standard

The "discovery" of N-nitrosopiperidin-3-ol is not a singular event attributable to the isolation from a natural source, but rather a consequence of the increasing scrutiny of N-nitrosamine impurities in pharmaceuticals by regulatory agencies worldwide. N-nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a significant safety concern.[1] N-Nitrosopiperidin-3-ol, also known as 1-Nitrosopiperidin-3-ol, has been identified as a potential impurity or metabolite, necessitating its chemical synthesis to serve as a characterized reference material.[2][3] The availability of this standard is crucial for the development and validation of sensitive analytical methods to ensure the safety of pharmaceutical products.[2]

This guide details the synthesis, purification (referred to herein as isolation), and analytical characterization of N-nitrosopiperidin-3-ol, providing a framework for its preparation and use in a laboratory setting.

Physicochemical Properties and Structure

A clear understanding of the fundamental properties of N-nitrosopiperidin-3-ol is essential for its handling, analysis, and application as a reference standard.

| Property | Value | Source |

| IUPAC Name | 1-Nitrosopiperidin-3-ol | [2] |

| Synonyms | N-Nitroso-3-hydroxypiperidine, Nitroso-3-piperidinol | [2][4] |

| CAS Number | 55556-85-9 | [2] |

| Molecular Formula | C5H10N2O2 | [2][5] |

| Molecular Weight | 130.15 g/mol | [2] |

| Appearance | Not explicitly stated, but related nitrosamines are often yellow oils or solids | [1] |

The molecular structure of N-nitrosopiperidin-3-ol consists of a piperidine ring with a nitroso group attached to the nitrogen atom and a hydroxyl group at the 3-position. This structure is confirmed by its SMILES notation: OC1CN(N=O)CCC1.[2]

Synthesis and Isolation (Purification)

The synthesis of N-nitrosopiperidin-3-ol is achieved through the nitrosation of 3-hydroxypiperidine. This reaction is a common pathway for the formation of nitrosamines from secondary amines in the presence of a nitrosating agent, typically under acidic conditions.

Reaction Principle

The core of the synthesis is the reaction of the secondary amine group in 3-hydroxypiperidine with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium. The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species.

Diagram 1: General Synthesis Pathway for N-Nitrosopiperidin-3-ol

Caption: A simplified workflow of the synthesis of N-Nitrosopiperidin-3-ol.

Experimental Protocol: Synthesis and Isolation

This protocol is a representative procedure based on established methods for N-nitrosamine synthesis.[6][7] Safety Precaution: N-nitrosamines are potential carcinogens and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][3]

Materials and Reagents:

-

3-Hydroxypiperidine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated and dilute solutions

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice Bath

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-hydroxypiperidine in deionized water.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Acidification:

-

Slowly add a dilute solution of hydrochloric acid dropwise to the stirred solution until the pH is acidic (pH 2-3). This protonates the amine, making it soluble and ready for reaction.

-

-

Nitrosation:

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled, acidified 3-hydroxypiperidine solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The reaction mixture may change color.

-

-

Reaction Monitoring:

-

Allow the reaction to stir in the ice bath for several hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Extraction (Isolation):

-

Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a neutral pH.

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-nitrosopiperidin-3-ol.

-

-

Purification (Isolation):

-

The crude product is then purified using column chromatography on silica gel. The appropriate solvent system for elution would be determined based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the purified product.

-

Evaporate the solvent from the purified fractions to yield N-nitrosopiperidin-3-ol.

-

Diagram 2: Workflow for Isolation and Purification

Caption: Step-by-step process for the isolation and purification of the target compound.

Analytical Characterization

As a reference standard, the identity and purity of the synthesized N-nitrosopiperidin-3-ol must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a formic acid modifier) is typically employed. Detection is commonly performed using a UV detector.

-

Gas Chromatography (GC): Can also be used, particularly with a mass spectrometry detector. The hydroxyl group may require derivatization to improve its volatility and chromatographic performance.

Spectroscopic Techniques

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic system (LC-MS or GC-MS), it is a powerful tool for both identification and quantification. The predicted monoisotopic mass is 130.07423 Da.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the piperidine ring will confirm the positions of the nitroso and hydroxyl groups.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the N-N=O stretch of the nitroso group.

Application in Pharmaceutical Analysis

The primary application of synthesized and purified N-nitrosopiperidin-3-ol is as a reference standard for the development, validation, and routine use of analytical methods to detect and quantify this specific nitrosamine impurity in active pharmaceutical ingredients (APIs) and finished drug products.[2][8][9] Its availability allows for:

-

Method Specificity: Ensuring the analytical method can distinguish N-nitrosopiperidin-3-ol from other components in the sample matrix.

-

Determination of Detection and Quantification Limits (LOD/LOQ): Establishing the sensitivity of the analytical method.

-

Calibration: Creating calibration curves for the accurate quantification of the impurity.

-

System Suitability Testing: Verifying the performance of the analytical system on a day-to-day basis.

Conclusion

While not discovered in the traditional sense, N-nitrosopiperidin-3-ol has become a vital tool in the ongoing effort to ensure the safety and quality of pharmaceutical products. Its synthesis and rigorous characterization are paramount to its function as a reliable analytical standard. The protocols and analytical strategies outlined in this guide provide a comprehensive framework for laboratories to prepare, isolate, and utilize this important compound in the critical task of monitoring nitrosamine impurities.

References

-

N-nitroso-3-hydroxypiperidine (C5H10N2O2). PubChemLite. [Link]

-

N-Nitrosopiperidine | C5H10N2O | CID 7526. PubChem. [Link]

- Process for preparing N-amino piperidine hydrochloride.

-

N-Nitroso-3-hydroxypiperidine - Hazardous Agents. Haz-Map. [Link]

-

1-Nitrosopiperidin-3-amine. SynZeal. [Link]

-

N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine. Veeprho. [Link]

-

(R)-1-nitrosopiperidin-3-amine. Veeprho. [Link]

-

1-Nitrosopiperidin-3-amine | C5H11N3O | CID 168443938. PubChem. [Link]

-

1-Nitrosopiperidin-3-amine - API Impurities. Alentris Research Pvt. Ltd. [Link]

- Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines.

-

Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. MDPI. [Link]

Sources

- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vsquarelifescience.com [vsquarelifescience.com]

- 3. N-nitroso-3-hydroxypiperidine | 55556-85-9 [chemicalbook.com]

- 4. N-Nitroso-3-hydroxypiperidine - Hazardous Agents | Haz-Map [haz-map.com]

- 5. PubChemLite - N-nitroso-3-hydroxypiperidine (C5H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. veeprho.com [veeprho.com]

- 9. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Solubility and Stability of N-Nitrosopiperidine for Pharmaceutical Risk Assessment

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a paramount concern, directly impacting the safety and efficacy of drug products. Among the most critical impurities are nitrosamines, a class of compounds recognized for their potent carcinogenic properties.[1] This guide focuses on N-Nitrosopiperidine (CAS No. 100-75-4), a highly potent nitrosamine that can form unintentionally during pharmaceutical manufacturing when piperidine or its derivatives are exposed to nitrosating agents.[1]

It is important to clarify that while the topic requested was "Nitrosopiperidinol," the predominant and scientifically recognized compound of concern in this chemical family is N-Nitrosopiperidine . This guide will proceed with a focus on N-Nitrosopiperidine, as it is the subject of significant regulatory scrutiny and scientific investigation. The U.S. Food and Drug Administration (FDA) has classified it as a Potency Category 1 carcinogen, establishing a stringent acceptable intake (AI) limit of just 26.5 ng/day.[1]

This regulatory reality places a profound responsibility on researchers, scientists, and drug development professionals to understand the fundamental physicochemical behaviors of this impurity. A thorough understanding of its solubility and stability is not an academic exercise; it is a foundational requirement for developing robust risk assessments, creating effective control strategies, and designing sensitive, stability-indicating analytical methods as mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).[2][3][4]

This technical guide provides a comprehensive framework for evaluating the solubility and stability of N-Nitrosopiperidine. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific and regulatory principles.

Section 1: Physicochemical Properties and Solubility Profiling

The solubility of N-Nitrosopiperidine is a critical parameter that governs its fate and transport in various systems. It influences everything from its potential to leach from materials, its behavior in aqueous-based manufacturing processes, to its partitioning in analytical sample preparation. Understanding its solubility across a physiologically relevant pH range is the first step in predicting its behavior and developing appropriate analytical controls.

Key Physicochemical Properties

A summary of the essential properties of N-Nitrosopiperidine is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [1][5] |

| Molecular Weight | 114.15 g/mol | [1][5] |

| Appearance | Light-yellow oil / liquid | [5][6][7] |

| CAS Number | 100-75-4 | [1] |

| Water Solubility | 76.48 g/L at 24°C | [5][8] |

| Log Kₒw (LogP) | 0.36 | [7][8] |

| Boiling Point | 219°C | [5][8] |

| Vapor Pressure | 0.092 mm Hg at 20°C | [8] |

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assessment

The objective of this protocol is to determine the equilibrium solubility of N-Nitrosopiperidine in aqueous media across a pH range relevant to pharmaceutical and physiological conditions (e.g., pH 1.2, 4.5, and 6.8). The shake-flask method is a reliable and widely accepted technique for this purpose.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the undissolved solid/liquid and the solvent, providing the most accurate and relevant solubility value.

-

Temperature Control (25°C ± 1°C): Solubility is temperature-dependent. Maintaining a constant, controlled temperature is critical for reproducibility and relevance.

-

Equilibrium Time (24-48 hours): Sufficient time must be allowed for the dissolution process to reach a plateau. Preliminary experiments should confirm that equilibrium is reached within the chosen timeframe by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer increasing. This is a key self-validating step.

-

pH Buffers: Using standard buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8) ensures the pH remains constant throughout the experiment, isolating the effect of pH on solubility.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare buffers at the target pH values (1.2, 4.5, 6.8) using compendial-grade reagents.

-

Sample Preparation: Add an excess amount of N-Nitrosopiperidine reference standard to separate glass vials containing a known volume of each pH buffer. The amount should be sufficient to ensure that undissolved compound remains visible at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials securely and place them in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 48 hours) to facilitate equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle. Centrifuge the vials at a high speed to ensure complete separation of solid/undissolved liquid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution.

-

Quantification: Analyze the diluted samples using a validated, high-sensitivity analytical method, such as LC-MS/MS or GC-MS.[1][9]

-

Data Analysis: Calculate the original concentration in the supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for each pH condition to ensure statistical validity.

Visualization: Solubility Assessment Workflow

The following diagram outlines the logical workflow for assessing solubility and the subsequent decision-making process for analytical method development.

Caption: Workflow for solubility assessment and its impact on analytical strategy.

Section 2: Stability Profiling and Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, providing critical insights into how a substance's quality changes over time under various environmental factors.[10] For an impurity like N-Nitrosopiperidine, this is doubly important. We must understand not only its intrinsic stability but also the conditions under which it might form from precursor molecules within a drug product. Forced degradation (or stress testing) is an essential tool in this process, designed to accelerate the chemical degradation to identify likely degradation products and establish the inherent stability of the molecule.

Causality Behind Experimental Choices:

-

ICH Q1A(R2) Framework: The conditions chosen (hydrolysis, oxidation, photolysis, thermal stress) are based on the internationally harmonized guidelines for stability testing.[3] This ensures the study is comprehensive and meets regulatory expectations.

-

Stress Level: The goal is to induce partial degradation (typically 5-20%). Complete degradation provides no information about the degradation pathway, while no degradation indicates the stress was insufficient. Adjusting time, temperature, or reagent concentration is key.

-

Inclusion of Controls: A control sample (unstressed) is analyzed alongside the stressed samples. This is a self-validating measure to ensure that any observed changes are due to the applied stress and not, for example, instability in the analytical system.

Known Degradation Pathways

N-Nitrosopiperidine, like other nitrosamines, is susceptible to degradation through several key pathways:

-

Hydrolytic Degradation: It is generally stable in neutral and alkaline aqueous solutions but is less stable under acidic conditions.[7] The acidic environment can facilitate the cleavage of the N-N bond.

-

Photolytic Degradation: The molecule is sensitive to light, particularly UV radiation.[7] UV energy can cause homolytic cleavage of the N-NO bond, leading to the formation of radicals.[11][12] The rate and quantum yield of photolysis can be pH-dependent.[11][13]

-

Thermal Degradation: While stable at room temperature, elevated temperatures can induce decomposition.[6][7] Studies on related nitrosamines show that thermal decomposition follows Arrhenius temperature dependence.[14]

-

Oxidative Degradation: As a compound containing a nitrogen-nitrogen bond, it is susceptible to attack by strong oxidizing agents.[6][7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for N-Nitrosopiperidine in solution.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-Nitrosopiperidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Condition Setup (perform in parallel):

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Heat at 60-80°C for a defined period.

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Heat at 60-80°C for a defined period.

-

Oxidation: Dilute the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Thermal Stress (Solution): Heat a solution of the compound at a high temperature (e.g., 80°C) for a defined period.

-

Control: Dilute the stock solution with the same solvent and store it protected from light at a cold temperature (2-8°C).

-

-

Sample Quenching & Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

If necessary, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analyze all stressed samples, the dark control, and the unstressed control using a validated, stability-indicating LC-MS/MS method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of intact N-Nitrosopiperidine in the stressed samples to the control sample.

-

Examine the chromatograms for the appearance of new peaks, which represent potential degradation products.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound is reasonably accounted for by the formation of degradation products.

-

Data Presentation: Example Forced Degradation Results

| Stress Condition | Parameters | % Degradation of N-Nitrosopiperidine | Major Degradation Products Observed |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h | 18.5% | Peak at RRT 0.85 (m/z TBD) |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h | < 2.0% | No significant degradants |

| Oxidation | 6% H₂O₂, RT, 24h | 25.2% | Multiple peaks (RRT 0.7, 0.92) |

| Photolysis | ICH Q1B light exposure | 45.8% | Peak at RRT 0.68 (m/z TBD) |

| Thermal (Heat) | 80°C, 72h | 5.5% | Minor peak at RRT 0.85 |

Note: Data are illustrative and should be determined experimentally.

Visualization: Comprehensive Stability Study Workflow

This diagram illustrates the end-to-end process for conducting a formal stability study.

Caption: Workflow for a comprehensive pharmaceutical stability study.

Section 3: Analytical Considerations

The success of any solubility or stability study hinges on the quality of the analytical data. Given the extremely low acceptable intake limit for N-Nitrosopiperidine, the analytical methods employed must be exceptionally sensitive, selective, and validated.

Expertise & Causality:

-

LC-MS/MS and GC-MS: These hyphenated mass spectrometry techniques are the industry standard for nitrosamine analysis for a reason.[1][9] They provide unparalleled sensitivity to reach the required nanogram-level detection limits and offer high selectivity, which is crucial for distinguishing the target analyte from matrix components and potential degradation products. Standard HPLC-UV methods lack the necessary sensitivity and selectivity for this application at trace levels.[15]

-

Stability-Indicating Method: This is a non-negotiable requirement of stability studies under ICH guidelines.[3] The analytical method must be proven to unequivocally measure the analyte in the presence of its degradation products, excipients, and other potential impurities. The forced degradation samples are used precisely for this purpose: to challenge the method and prove its specificity.

Conclusion

N-Nitrosopiperidine represents a significant challenge in pharmaceutical safety. Its high carcinogenic potential and the resulting low regulatory limits demand a rigorous and scientifically sound approach to its characterization and control. This guide has provided a detailed framework for investigating two of its most fundamental properties: solubility and stability.

By implementing robust, self-validating protocols for solubility assessment and forced degradation, drug development professionals can generate the high-quality data needed to understand how N-Nitrosopiperidine behaves in different environments. This knowledge is fundamental to building effective risk mitigation strategies, developing meaningful control limits, establishing appropriate storage conditions for drug products, and ultimately, ensuring patient safety. The principles and methodologies outlined herein serve as a guide to navigating the complex but critical task of managing nitrosamine impurities in pharmaceuticals.

References

- Manasa Life Sciences. N-Nitrosopiperidine.

- ChemBK. N-Nitrosopiperidine.

- Sigma-Aldrich. N-Nitrosopiperidine analytical standard.

- SynZeal. N-Nitrosopiperidine | 100-75-4.

- National Center for Biotechnology Information. Table 13, Properties of N-Nitrosopiperidine - 15th Report on Carcinogens.

- ChemicalBook. N-NITROSOPIPERIDINE | 100-75-4.

- PubChem. N-Nitrosopiperidine | C5H10N2O | CID 7526.

- U.S. Food & Drug Administration. Control of Nitrosamine Impurities in Human Drugs.

- National Institutes of Health. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

- National Institutes of Health.

- PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

- ACS Publications. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

- ResearchGate. (PDF) Thermal Decomposition of N-nitrosopiperazine.

- ICH. Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.

- ResolveMass Laboratories Inc.

- ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- ACS Publications. Photochemistry of nitroso compounds in solution. VII. Photoaddition of nitrosamines to various olefins.

- ICH. ICH Q1 guideline on stability testing of drug substances and drug products.

- MDPI.

- PubMed Central.

- U.S. Food & Drug Administration. Control of Nitrosamine Impurities in Human Drugs.

Sources

- 1. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]

- 2. fda.gov [fda.gov]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. chembk.com [chembk.com]

- 6. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 7. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Table 13, Properties of N-Nitrosopiperidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pmda.go.jp [pmda.go.jp]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Nitrosopiperidine

A Note on Nomenclature: This guide focuses on the spectroscopic data for N-Nitrosopiperidine (CAS 100-75-4). The initial request for "Nitrosopiperidinol" did not yield data for a distinct, commonly referenced chemical structure. It is presumed the intended subject of inquiry was the well-documented and toxicologically significant compound, N-Nitrosopiperidine, a known carcinogen found in various environmental and food sources.[1][2] This document will proceed under that clarification, providing a comprehensive analysis for researchers, scientists, and professionals in drug development.

N-Nitrosopiperidine is a nitrosamine compound that has garnered significant attention due to its carcinogenic properties.[2][3] Accurate and unambiguous identification is critical in pharmaceutical, environmental, and food safety analyses. This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. The focus is not merely on the data itself, but on the underlying principles that dictate the spectral output, thereby offering a more profound understanding for the practicing scientist.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For N-Nitrosopiperidine, with a molecular formula of C₅H₁₀N₂O, the expected monoisotopic mass is approximately 114.0793 g/mol .[1]

Expertise in Action: Ionization and Fragmentation Causality The choice of ionization method is critical. Electron Ionization (EI) is commonly used in Gas Chromatography-Mass Spectrometry (GC-MS) and provides detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI), often used in Liquid Chromatography-Mass Spectrometry (LC-MS), may yield a more prominent molecular ion or adducts (e.g., [M+H]⁺ or [M+Li]⁺).[4][5]

The fragmentation of aliphatic nitrosamines like N-Nitrosopiperidine is highly characteristic.[6] The molecular ion ([M]⁺) is generally observable. Key fragmentation pathways include:

-

Loss of the Nitroso Group (•NO): A common fragmentation for nitrosamines is the cleavage of the N-N bond, resulting in the loss of a neutral nitric oxide radical (mass 30).

-